molecular formula C26H31ClN4OS B2784874 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1185002-01-0

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2784874
CAS RN: 1185002-01-0
M. Wt: 483.07
InChI Key: XDFRQOACWZKRAC-UHFFFAOYSA-N
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Description

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H31ClN4OS and its molecular weight is 483.07. The purity is usually 95%.
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Scientific Research Applications

Spiro Compounds in Medicinal Chemistry

Spiro compounds, like the one described, often exhibit a range of biological activities due to their unique structural features. For example, spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activity, demonstrating the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020). This suggests that similar spiro compounds could be explored for their potential applications in antiviral drug development.

Anticancer Applications

New spirothiazolidinone derivatives have been designed and synthesized, showing significant activity against cancer cell lines, indicating the potential of spiro compounds in anticancer drug development (E. M. Flefel et al., 2019). This highlights the possibility of exploring the anticancer applications of structurally similar spiro compounds, including the one .

Antimicrobial Activity

Compounds containing 1,2,4-triazole and thiazole rings have been synthesized and shown to exhibit antimicrobial activity (B. MahyavanshiJyotindra et al., 2011). This suggests that the compound of interest, with its triaza-spirodecan structure, could potentially be investigated for its antimicrobial properties.

Theoretical Studies and Drug Design

Theoretical studies and intermolecular Ugi reactions involving similar compounds have been developed, leading to the synthesis of novel classes of compounds with potential biological activity (Mahboobe Amirani Poor et al., 2018). These studies underscore the importance of theoretical and synthetic chemistry in exploring the potential applications of complex molecules in drug design and discovery.

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4OS/c1-25(2,3)19-10-8-18(9-11-19)23-24(30-26(29-23)12-14-31(4)15-13-26)33-17-22(32)28-21-7-5-6-20(27)16-21/h5-11,16H,12-15,17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRQOACWZKRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide

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